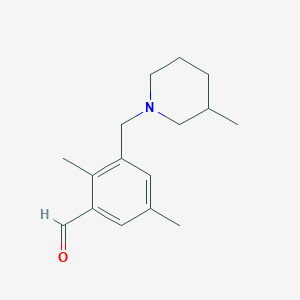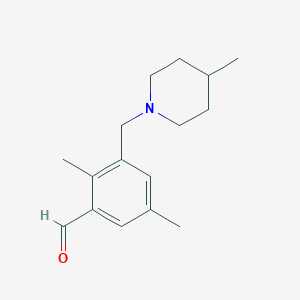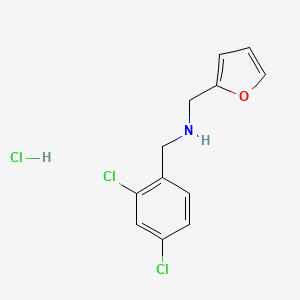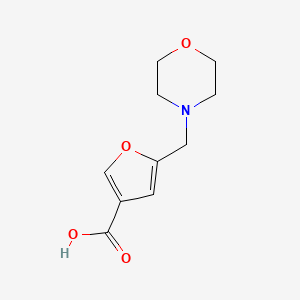![molecular formula C15H23Cl2N3 B1369126 [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride CAS No. 435342-22-6](/img/structure/B1369126.png)
[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride
Descripción general
Descripción
2-(1H-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride (2-IEP-4-DC) is an indole-based piperidin-4-ylamine derivative that has been widely studied for its potential pharmaceutical and biological applications. It is a synthetic compound that has been used in the laboratory for the synthesis of various compounds and in research studies to investigate its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antiallergic Potential
Research by Menciu et al. (1999) in the "Journal of Medicinal Chemistry" explored novel antiallergic compounds, including derivatives similar to [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride. They found that certain compounds in this series were significantly more potent than existing antiallergic drugs in histamine release assays and exhibited promising antiallergic activity in vivo (Menciu et al., 1999).
Neuroprotection and Anti-Ischemic Activity
A study conducted by Zhong et al. (2020) in "Chemistry & Biodiversity" investigated a series of aryloxyethylamine derivatives, including structures similar to [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride, for their neuroprotective and anti-ischemic activities. Several compounds showed significant protection of PC12 cells against glutamate-induced cell death and prolonged survival time in mice models of acute cerebral ischemia (Zhong et al., 2020).
Corrosion Inhibition
Verma et al. (2016) in the "Journal of Molecular Liquids" explored the efficacy of 3-amino alkylated indoles, structurally related to [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride, as corrosion inhibitors for mild steel in acidic solutions. Their findings suggested that compounds with cyclic amino groups, like the piperidine ring, exhibit high inhibition efficiency, highlighting potential applications in material science and engineering (Verma et al., 2016).
Antimicrobial Activity
Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which shares structural similarities with [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride, demonstrated moderate to high antimicrobial activity against various bacterial strains. This study, published in the "Journal of Saudi Chemical Society" by Khalid et al. (2016), suggests potential applications in developing new antimicrobial agents (Khalid et al., 2016).
Cannabinoid Receptor Modulation
Price et al. (2005) in "Molecular Pharmacology" investigated the effects of novel compounds, including structures related to [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride, on the cannabinoid CB1 receptor. These compounds demonstrated allosteric modulation of the receptor, suggesting potential therapeutic applications in modulating cannabinoid receptor activity (Price et al., 2005).
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3.2ClH/c1-2-4-15-14(3-1)12(11-18-15)5-10-17-13-6-8-16-9-7-13;;/h1-4,11,13,16-18H,5-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXUKWUGMFSIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCC2=CNC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



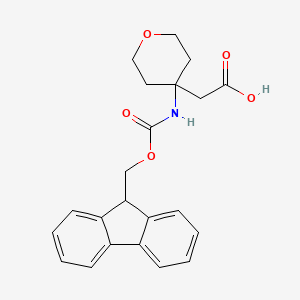
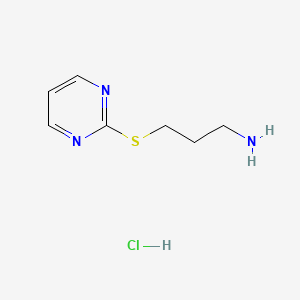
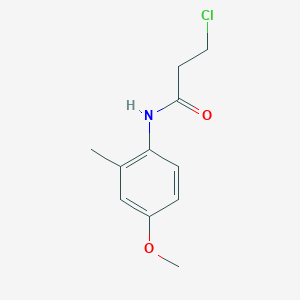
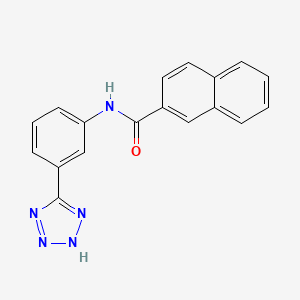
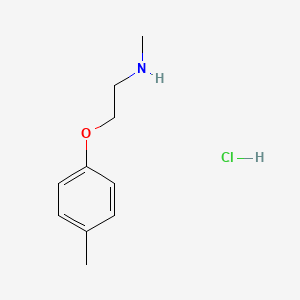
![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1369073.png)
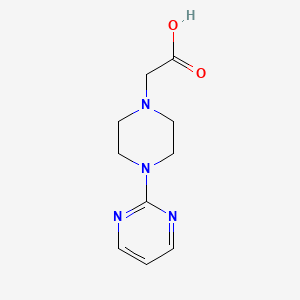
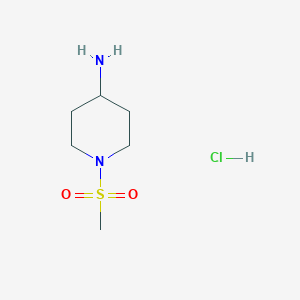
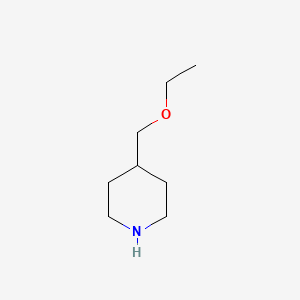
![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)
